molecular formula C10H14N2O6S B11747323 5-Methoxy-4-thiouridine CAS No. 37805-89-3

5-Methoxy-4-thiouridine

Cat. No.: B11747323
CAS No.: 37805-89-3
M. Wt: 290.30 g/mol
InChI Key: CETDLENRCPEQAO-JXOAFFINSA-N
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Description

5-Methoxy-4-thiouridine is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis

Preparation Methods

The synthesis of 5-Methoxy-4-thiouridine typically involves several steps:

Chemical Reactions Analysis

5-Methoxy-4-thiouridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

5-Methoxy-4-thiouridine can be compared with other purine nucleoside analogues, such as:

The uniqueness of this compound lies in its methoxy group, which may enhance its antitumor activity and other biological properties.

Properties

CAS No.

37805-89-3

Molecular Formula

C10H14N2O6S

Molecular Weight

290.30 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one

InChI

InChI=1S/C10H14N2O6S/c1-17-4-2-12(10(16)11-8(4)19)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,19)/t5-,6-,7-,9-/m1/s1

InChI Key

CETDLENRCPEQAO-JXOAFFINSA-N

Isomeric SMILES

COC1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

COC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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